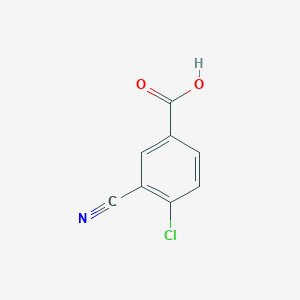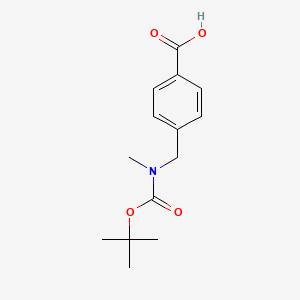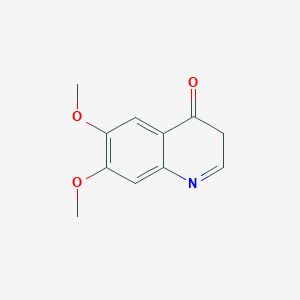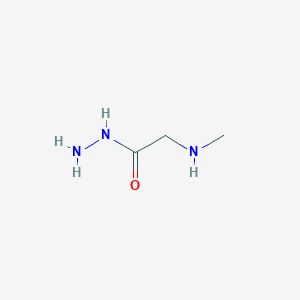
4-Chloro-3-cyanobenzoic acid
Übersicht
Beschreibung
“4-Chloro-3-cyanobenzoic acid” is a chemical compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.57 g/mol . It is a degradation product of indomethacin and is degraded by Acinetobacter sp. strain ST-1 to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4ClNO2/c9-7-2-1-5 (8 (11)12)3-6 (7)4-10/h1-3H, (H,11,12) . The Canonical SMILES is C1=CC (=C (C=C1C (=O)O)C#N)Cl .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The exact mass is 180.9930561 g/mol and the monoisotopic mass is also 180.9930561 g/mol . The compound has a topological polar surface area of 61.1 Ų .
Wissenschaftliche Forschungsanwendungen
1. Reactions with Nucleophilic Reagents
4-Chloro-3-cyanobenzoic acid is involved in reactions with various nucleophilic reagents. Studies on derivatives of this compound, such as 3-chloro-4-cyanobenzo[b][1,6]naphthyridine, reveal their ability to form stable adducts with S-, C-, and N-nucleophiles. These compounds can undergo transformations like Thorpe—Ziegler cyclization, yielding derivatives like 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine. Such reactions are significant for synthesizing complex organic molecules (Ivanov et al., 2002).
2. Building Block in Heterocyclic Synthesis
This compound is considered a potential building block in heterocyclic oriented synthesis (HOS). For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used to prepare various nitrogenous heterocycles, including benzimidazoles and quinoxalinones. These are crucial in drug discovery, illustrating the compound's role in developing new pharmaceuticals (Křupková et al., 2013).
3. Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids, including the 4-chloro variant, provides insights into their environmental fate and degradation. Ultraviolet irradiation of these compounds in aqueous solutions can lead to the replacement of the chlorine atom, forming products like hydroxybenzoic acids. This information is vital for understanding the environmental impact of such compounds (Crosby & Leitis, 1969).
4. Tautomeric Equilibria Studies
The study of tautomeric equilibria in 2-cyanobenzoic acids (related to this compound) is crucial in various scientific fields. Techniques like mass spectrometry, NMR, and infrared spectroscopy are used to understand these equilibria in different phases, providing essential insights for chemical and pharmaceutical research (Iglesias et al., 2012).
5. Fluorescent Emission in Coordination Polymers
4-Cyanobenzoic acid, a close relative of this compound, has been used in the synthesis of calcium-based coordination polymers exhibiting strong blue fluorescent emission. This highlights its potential application in materials science, especially in the development of new luminescent materials (Yuan et al., 2001).
6. Chlorination By-products Formation
The relationship between chlorine consumption and chlorination by-products formation in the presence of chlorobenzoic acids is crucial for water treatment and environmental chemistry. Understanding these relationships helps in assessing the impact of such compounds on water quality (Chang et al., 2006).
7. Analysis of Molecular Structures and Antibacterial Study
The structural analysis of synthesized derivatives like 4-chloro-3-sulfamoylbenzoic acid provides valuable information on their molecular, vibrational, and electronic properties. Such studies, coupled with antibacterial activity assessments, are significant in pharmaceutical and medicinal chemistry (Kavitha et al., 2020).
Safety and Hazards
“4-Chloro-3-cyanobenzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Result of Action
Given its use in proteomics research , it may have effects on protein function or expression, but this would depend on the specific targets and mode of action of the compound.
Biochemische Analyse
Biochemical Properties
4-Chloro-3-cyanobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound have been associated with toxicity, including liver and kidney damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-chloro-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLALHBLSJPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627275 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117738-76-8 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)







![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)



